molecular formula C12H23OPS B14308184 Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane CAS No. 119099-40-0

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B14308184
CAS No.: 119099-40-0
M. Wt: 246.35 g/mol
InChI Key: UTHLEOFSTSKODH-UHFFFAOYSA-N
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Description

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of tert-butyl groups, an ethoxyethynyl moiety, and a sulfanylidene-lambda~5~-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of di-tert-butylphosphine with ethoxyethynyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The ethoxyethynyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.

Scientific Research Applications

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl disulfide: Similar in having tert-butyl groups and sulfur atoms.

    Di-tert-butyl sulfide: Contains tert-butyl groups and sulfur but lacks the phosphane core.

    Di-tert-butyl peroxide: Contains tert-butyl groups and oxygen atoms.

Uniqueness

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane is unique due to its combination of tert-butyl groups, an ethoxyethynyl moiety, and a sulfanylidene-lambda~5~-phosphane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis and material science.

Properties

CAS No.

119099-40-0

Molecular Formula

C12H23OPS

Molecular Weight

246.35 g/mol

IUPAC Name

ditert-butyl-(2-ethoxyethynyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H23OPS/c1-8-13-9-10-14(15,11(2,3)4)12(5,6)7/h8H2,1-7H3

InChI Key

UTHLEOFSTSKODH-UHFFFAOYSA-N

Canonical SMILES

CCOC#CP(=S)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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